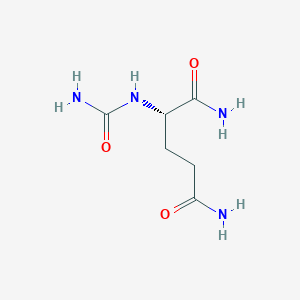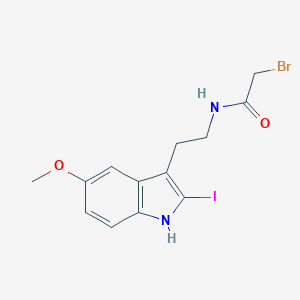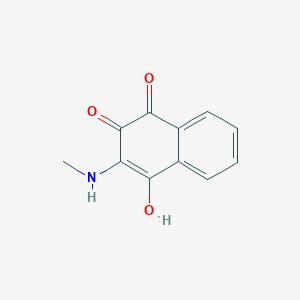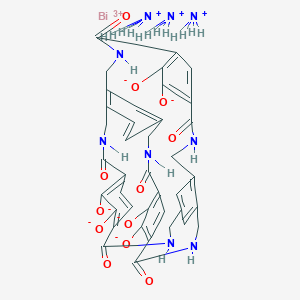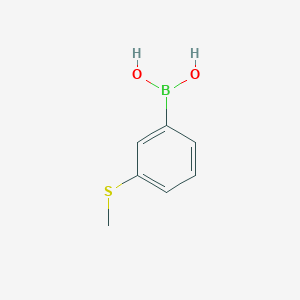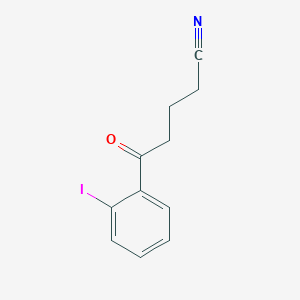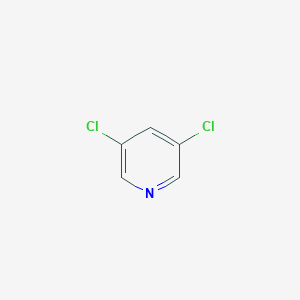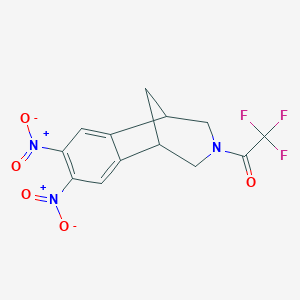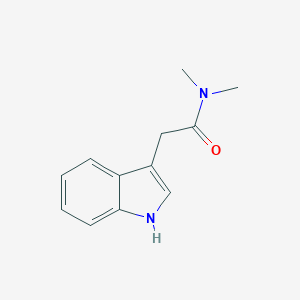
2-(1H-indol-3-yl)-N,N-dimethylacetamide
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N,N-dimethylacetamide, also known as IDMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. IDMA is a derivative of indole, a heterocyclic compound that is widely distributed in nature and has been found to possess a range of biological activities.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 2-(1H-indol-3-yl)-N,N-dimethylacetamide has been studied in the Claisen—Eschenmoser reaction, leading to the creation of various acetamides and propionamides with potential biological activities (Mukhanova et al., 2007).
- It's used in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, which are indole derivatives with significant biological activity (Avdeenko et al., 2020).
- A methodology involving this compound has been developed for preparing indole derivatives, useful in the synthesis of drugs like rizatriptan (Rádl et al., 2008).
Biological Activity and Medicinal Chemistry
- This compound is involved in the synthesis of polycyclic meridianin analogues with uracil structural units, highlighting its role in medicinal chemistry (Časar et al., 2005).
- It has been used in the Vilsmeier-Haack reaction to create N-(indol-3-yl)-N',N'-dialkylamidines, which are potential intermediates for pharmaceuticals (Simakov et al., 1985).
Material Science and Chemical Analysis
- The compound plays a role in synthesizing non-linear optical materials due to its unique properties (Uludağ & Serdaroğlu, 2020).
- In the field of material science, it's utilized in the design and synthesis of molecules with potential anti-inflammatory properties (Al-Ostoot et al., 2020).
Exploration of Marine Chemical Space
- It's been explored in marine-inspired compounds as modulators of serotonin receptors, demonstrating the significance of bromine in marine natural products (Ibrahim et al., 2017).
Mécanisme D'action
Target of Action
It’s known that indole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that the compound may affect tryptophan metabolism and related pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . This suggests that the compound may have a wide range of molecular and cellular effects.
Action Environment
The synthesized molecules were examined for stokes shift from the non-polar (cyhex) to polar solvent (dmf), and it revealed that a higher charge transfer character is observed . This suggests that the compound’s action may be influenced by the polarity of the environment.
Analyse Biochimique
Biochemical Properties
2-(1H-indol-3-yl)-N,N-dimethylacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, which are critical for neurotransmission and mood regulation . The nature of these interactions involves binding to the receptor sites, which can modulate the activity of the receptors and influence downstream signaling pathways. Additionally, this compound has been found to exhibit antioxidant properties, which can protect cells from oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce inflammation and pro-inflammatory gene expression in certain cell types . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity . This binding can lead to the inhibition or activation of enzymes involved in neurotransmission and mood regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in cellular stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that this compound exhibits good thermal stability, with a degradation temperature above 300°C . Over time, the effects of this compound on cellular function can vary, depending on the experimental conditions and the duration of exposure. Long-term studies have indicated that this compound can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit antidepressant-like and sedative effects . At higher doses, it can lead to toxic or adverse effects, such as reduced locomotor activity and potential neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmission and oxidative stress response. This compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters, such as serotonin . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function, making it essential to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXOOHDSDQLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342532 | |
| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91566-04-0 | |
| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



